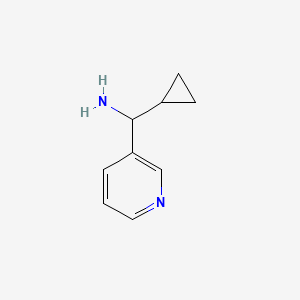

1-Cyclopropyl-1-(3-pyridyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cyclopropyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNPAICGSWQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408933 | |

| Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535925-69-0 | |

| Record name | α-Cyclopropyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535925-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 1-Cyclopropyl-1-(3-pyridyl)methylamine

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the compound 1-Cyclopropyl-1-(3-pyridyl)methylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structurally related compounds and outlines a rigorous experimental framework for definitive mechanistic elucidation. We will delve into two primary, plausible hypotheses: enzyme inhibition and nicotinic receptor modulation, supported by established biochemical principles and proposing self-validating experimental protocols.

Introduction and Molecular Profile

This compound is a synthetic molecule featuring a unique combination of a cyclopropyl group, a pyridine ring at the 3-position, and a methylamine moiety.[1] This distinct architecture suggests the potential for specific interactions with biological targets, making it a compound of interest in medicinal chemistry and drug discovery.[1] The structural components—a reactive cyclopropylamine known for enzyme inhibition and a pyridylmethylamine core reminiscent of nicotinic ligands—form the basis of our mechanistic investigation.

Hypothesis I: Mechanism-Based Enzyme Inhibition

The presence of the cyclopropylamine group is a strong indicator of potential mechanism-based inhibition, particularly of enzymes that process primary amines.

The Precedent: Cyclopropylamine as a Mechanism-Based Inhibitor

Research has demonstrated that cyclopropylamine acts as a mechanism-based inhibitor of the quinoprotein methylamine dehydrogenase in Paracoccus denitrificans.[2] In this process, the enzyme oxidizes the cyclopropylamine, which then leads to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.[2] Key characteristics of this inhibition include time-dependent inactivation that occurs only in the presence of a reoxidant, and irreversible covalent modification of the enzyme, including cross-linking of its subunits.[2]

Proposed Mechanism for this compound

We hypothesize that this compound may act as a mechanism-based inhibitor of a class of amine-metabolizing enzymes, such as monoamine oxidases (MAOs) or other amine oxidoreductases. The proposed sequence of events is as follows:

-

Binding: The compound binds to the active site of the target enzyme.

-

Oxidation: The enzyme's catalytic machinery, likely a flavin or other redox cofactor, oxidizes the amine group of the compound.

-

Ring Opening: This oxidation is proposed to induce the opening of the strained cyclopropyl ring, generating a highly reactive intermediate.

-

Covalent Modification: The reactive intermediate forms a covalent bond with a nucleophilic residue in or near the enzyme's active site, leading to irreversible inactivation.

Visualizing the Proposed Inhibitory Pathway

Caption: Proposed mechanism-based inhibition pathway.

Hypothesis II: Nicotinic Receptor Modulation

The pyridylmethylamine core of the molecule bears a structural resemblance to nicotine and its analogues, suggesting it may function as a ligand for nicotinic acetylcholine receptors (nAChRs).

Structural Analogues and Receptor Affinity

Studies on (pyridyl)cyclopropylmethyl amines have identified them as rigid analogues of nicotine.[3] While the parent amines in one study showed low affinity, their quaternary ammonium derivatives (methiodides) demonstrated affinity for central nicotinic receptors in the micromolar range.[3] This suggests that the core structure is recognized by the receptor and that modifications can significantly impact binding affinity.

Proposed Mechanism of Nicotinic Receptor Interaction

We hypothesize that this compound binds to one or more subtypes of nAChRs. This interaction could be:

-

Agonistic: The compound binds to the receptor and activates it, mimicking the effect of acetylcholine.

-

Antagonistic: The compound binds to the receptor but does not activate it, thereby blocking the action of acetylcholine or other agonists.

-

Allosteric: The compound binds to a site on the receptor distinct from the acetylcholine binding site, modulating the receptor's response to agonists.

The specific nature of the interaction would depend on the conformation the molecule adopts within the receptor's binding pocket.

Visualizing the Receptor Interaction Model

References

- 1. Buy [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine [smolecule.com]

- 2. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclopropyl-1-(3-pyridyl)methylamine structural analogs

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-Cyclopropyl-1-(3-pyridyl)methylamine Analogs

Abstract

The confluence of unique structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. The this compound scaffold represents one such combination, merging the conformational rigidity and favorable metabolic profile of the cyclopropyl group with the versatile binding and pharmacokinetic properties of the pyridine ring. This technical guide provides an in-depth analysis of this core structure and its analogs for researchers, scientists, and drug development professionals. We will explore scalable synthetic strategies, delve into the primary biological targets, particularly nicotinic acetylcholine receptors, and present a systematic analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. This document serves as a foundational resource, synthesizing established protocols and field-proven insights to guide the rational design and development of novel therapeutics based on this promising scaffold.

Introduction to the this compound Scaffold

The rational design of novel drug candidates hinges on the strategic selection of molecular building blocks that confer desirable pharmacological and pharmacokinetic properties. The this compound core is a compelling example of such design, leveraging the distinct advantages of its constituent parts.

1.1: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is far more than a simple saturated carbocycle; its unique electronic and structural properties make it a valuable tool in drug design.[1] The strained three-membered ring results in C-C bonds with significant p-character, influencing the molecule's electronics and conformation.[2] Key contributions of the cyclopropyl fragment include:

-

Metabolic Stability: The cyclopropyl group can act as a metabolically resistant bioisostere for moieties like gem-dimethyl groups or vinyl groups, blocking sites of oxidative metabolism and enhancing drug half-life.[2]

-

Conformational Rigidity: Its rigid structure reduces the entropic penalty of binding to a biological target, potentially increasing potency.[2]

-

Potency and Selectivity: By locking the conformation of the side chain, it orients substituents in a defined vector, which can lead to optimized interactions with a target receptor and improved selectivity.

-

Improved Physicochemical Properties: It can modulate lipophilicity and pKa, influencing crucial properties like solubility and membrane permeability.

1.2: The Pyridine Ring as a Privileged Heterocycle in Drug Design

The pyridine ring is one of the most ubiquitous heterocycles found in FDA-approved drugs.[3] Its prevalence stems from a combination of favorable characteristics:

-

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.

-

Aromatic Interactions: It can participate in π-π stacking and cation-π interactions.

-

Modulation of Basicity: The pyridine nitrogen provides a basic handle, allowing for salt formation to improve solubility and bioavailability. Its pKa can be tuned by the addition of substituents.

-

Metabolic Handle: The ring can be a site for metabolism, which can be either a liability or an opportunity for prodrug design. Pyridine derivatives have demonstrated a vast range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[3][4]

1.3: The Core Scaffold: A Rigid Analog Approach

Combining the cyclopropylmethylamine unit with a 3-pyridyl moiety creates a conformationally restricted scaffold. This rigidity is particularly valuable for mimicking the spatial arrangement of endogenous ligands at their receptors. A key application of this concept is in the design of nicotinic acetylcholine receptor (nAChR) ligands, where pyridyl)cyclopropylmethyl amines have been synthesized and evaluated as rigid analogues of nicotine.[5] By locking the relative orientation of the basic amine and the aromatic pyridine ring, these analogs serve as powerful probes to map the topography of the nAChR binding site and develop subtype-selective modulators.[5]

Synthetic Strategies for the Core Scaffold and its Analogs

The efficient and scalable synthesis of the this compound core and its derivatives is critical for enabling thorough SAR studies. Several robust synthetic routes can be employed, with the choice often depending on the desired scale, stereochemical control, and available starting materials.

2.1: Retrosynthetic Analysis and Key Synthetic Pathways

A retrosynthetic analysis reveals two primary pathways originating from commercially available precursors: a reductive amination pathway starting from a ketone and a Curtius rearrangement from a carboxylic acid.

Figure 1: General Synthetic Workflow for the Target Scaffold.

2.2: Protocol 1: Scalable Reductive Amination Approach

This method is one of the most direct and widely used for preparing amines from ketones. It involves the formation of an intermediate imine, which is then reduced in situ. A patent for a similar process highlights its scalability and use of inexpensive starting materials.[6]

Experimental Protocol:

-

Imine Formation:

-

To a solution of cyclopropyl(pyridin-3-yl)methanone (1.0 eq) in an appropriate solvent (e.g., methanol or THF) is added an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

-

A dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq) can be added to drive the reaction towards imine formation.[6]

-

The mixture is stirred at room temperature or gentle heat (e.g., 60-70°C) for 2-4 hours, with reaction progress monitored by TLC or LC-MS.

-

-

In Situ Reduction:

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), is added portion-wise, controlling any effervescence.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours until the imine is fully consumed.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of water.

-

The resulting suspension is filtered (e.g., through Celite) to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is basified with NaOH (e.g., 1M solution) to pH > 10 and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by flash column chromatography or distillation.

-

Causality Behind Choices:

-

Ti(OiPr)4: This Lewis acid coordinates to the ketone's carbonyl oxygen, activating it for nucleophilic attack, and also acts as an efficient water scavenger, driving the equilibrium towards the imine.[6]

-

NaBH4: It is a mild and selective reducing agent, well-suited for reducing the imine in the presence of the pyridine ring without over-reduction. It is also safer and easier to handle on a large scale compared to stronger agents like LiAlH4.

2.3: Protocol 2: Curtius Rearrangement from a Carboxylic Acid Precursor

For certain analogs, or when the corresponding ketone is difficult to access, the Curtius rearrangement provides a robust alternative. This method converts a carboxylic acid into a primary amine with the loss of one carbon atom. A similar multi-gram scale synthesis has been demonstrated for (1-cyclopropyl)cyclopropylamine.[7]

Experimental Protocol:

-

Acyl Azide Formation:

-

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 eq) is dissolved in an inert solvent like acetone or THF.

-

The solution is cooled to 0°C, and triethylamine (Et3N) (1.1 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.1 eq). The mixture is stirred for 1-2 hours at 0°C to form a mixed anhydride.

-

A solution of sodium azide (NaN3) (1.5 eq) in water is then added slowly, maintaining the temperature at 0°C. The reaction is stirred for an additional 1-2 hours.

-

-

Curtius Rearrangement and Trapping:

-

The reaction mixture is carefully extracted with toluene. The organic layer containing the acyl azide is separated and gently heated to 80-100°C.

-

Nitrogen gas will evolve as the acyl azide rearranges to an isocyanate. The reaction is held at this temperature until gas evolution ceases.

-

The resulting isocyanate solution is then cooled.

-

-

Hydrolysis to Amine:

-

An aqueous acid solution (e.g., 3M HCl) is added to the isocyanate solution.

-

The biphasic mixture is heated under reflux for 2-4 hours to hydrolyze the isocyanate to the primary amine.

-

After cooling, the layers are separated. The aqueous layer is washed with an organic solvent (e.g., ether) to remove non-basic impurities.

-

-

Isolation:

-

The aqueous layer is basified to pH > 10 with concentrated NaOH.

-

The liberated free amine is extracted with dichloromethane, dried, and concentrated to yield the final product.

-

Causality Behind Choices:

-

Ethyl Chloroformate: This reagent efficiently activates the carboxylic acid to form a mixed anhydride, which is highly reactive towards nucleophilic substitution by the azide ion.

-

Toluene: This high-boiling, inert solvent is ideal for safely conducting the thermal rearrangement of the acyl azide to the isocyanate.

-

Acid Hydrolysis: This is a standard and effective method for converting isocyanates to primary amines.

Biological Targets and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogs is defined by their interactions with specific biological targets. The primary target class identified for this scaffold is the nicotinic acetylcholine receptor family, though its structural elements suggest potential activity in other areas as well.

3.1: Primary Target Class: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them important therapeutic targets.

A study specifically investigating (pyridyl)cyclopropylmethyl amines identified them as rigid analogs of nicotine, with measurable affinity for central nAChRs.[5] This suggests the scaffold effectively mimics the key pharmacophoric elements of nicotine: a basic nitrogen atom and an aromatic, hydrogen-bond accepting ring, held in a specific spatial orientation.

Figure 2: Simplified nAChR Ligand-Gated Ion Channel Activation.

Structure-Activity Relationship at nAChRs:

The affinity of these analogs for nAChRs is highly sensitive to the nature of the amine group.

| Compound Type | Modification | nAChR Affinity (Rat Cerebral Cortex) | Reference |

| Primary Amines | -NH2 | Low to negligible | [5] |

| Secondary Amines | -NHR | Low to negligible | [5] |

| Tertiary Amines | -NR2 | Low to negligible | [5] |

| Quaternary Salts | -N+Me3 I- (Methiodides) | Micromolar (µM) range | [5] |

Table 1: Effect of Amine Substitution on nAChR Affinity.

The key insight from this data is that a permanent positive charge, as found in the quaternary ammonium derivatives (methiodides), is crucial for significant binding to the central nAChRs studied.[5] This suggests a strong electrostatic or cation-π interaction within the receptor's binding pocket is a primary determinant of affinity for this particular scaffold. The uncharged primary, secondary, and tertiary amines are likely not sufficiently protonated at physiological pH or lack the precise interactions of the quaternary group to bind with high affinity.

3.2: Emerging Therapeutic Areas and Scaffold Diversification

The versatility of the cyclopropyl and pyridyl moieties suggests that analogs of the core scaffold could be developed for a wide range of other therapeutic targets.

Figure 3: Logic Diagram for Scaffold Diversification Strategy.

-

Oncology: Cyclopropylamines have been patented as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a key target in cancer therapy.[8] By modifying the amine of the core scaffold to link to other pharmacophoric groups, analogs could be designed as LSD1 inhibitors. The pyridine ring could serve to enhance solubility and form specific interactions within the enzyme's active site.

-

CNS Disorders: A complex pyrazinone derivative incorporating a (S)-4-(1-cyclopropyl-2-methoxyethyl) group was discovered as a potent, orally bioavailable corticotropin-releasing factor-1 (CRF-1) receptor antagonist for anxiety and depression.[9] This demonstrates the utility of the cyclopropylamine motif in targeting G-protein coupled receptors (GPCRs) in the central nervous system.

-

Inflammatory Diseases: Pyridine and pyrimidine derivatives are well-known for their anti-inflammatory properties.[4] The core scaffold could be elaborated to target key inflammatory mediators. Patents for complex molecules containing cyclopropyl and pyridyl/pyrimidinyl groups have been filed for the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis.[10][11]

The general structure-activity relationship for pyridine derivatives suggests that the presence of -OMe, -OH, and -C=O groups can enhance biological activity, while bulky groups or halogens may decrease it, providing a starting point for rational substitution on the pyridine ring.[3]

Conclusion and Future Directions

The this compound scaffold is a structurally elegant and medicinally promising starting point for drug discovery. Its synthesis is achievable through scalable and robust chemical routes, and its rigid conformation makes it an excellent platform for probing and modulating biological targets. While its initial characterization as a nicotinic receptor ligand highlights its potential in neuroscience, the proven utility of its constituent parts in oncology and inflammatory diseases opens up vast avenues for further exploration.

Future research should focus on a systematic exploration of the structure-activity relationships by:

-

Synthesizing Analogs: Creating libraries with diverse substitutions on both the pyridine ring (to modulate electronics and solubility) and the cyclopropyl group.

-

Exploring Isomers: Investigating the 2-pyridyl and 4-pyridyl isomers to understand the impact of the nitrogen's position on target binding and pharmacokinetics.

-

Broad Biological Screening: Testing new analogs against a wide panel of targets, including nAChR subtypes, epigenetic enzymes like LSD1, and various GPCRs to uncover novel activities.

-

Stereochemical Analysis: For chiral analogs, separating and evaluating individual enantiomers, as biological activity is often stereospecific.

By leveraging the foundational knowledge outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to develop the next generation of targeted therapeutics.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 11. US7893074B2 - 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclopropyl-1-(3-pyridyl)methylamine: Synthesis, History, and Biological Significance

This guide provides a comprehensive overview of 1-Cyclopropyl-1-(3-pyridyl)methylamine, a notable molecule in medicinal chemistry. We will delve into its discovery, synthetic routes, and its role as a structural motif in the exploration of nicotinic receptor ligands. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Introduction and Significance

This compound is a chemical entity of significant interest due to its unique structural combination: a cyclopropyl group and a 3-pyridyl moiety attached to a central methylamine. The cyclopropyl group, a highly strained three-membered ring, often imparts favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and membrane permeability.[1] The pyridyl ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding and alter the compound's electronic properties and solubility.[2]

The primary historical and scientific context for this molecule lies in its use as a molecular probe to understand the binding sites of nicotinic acetylcholine receptors (nAChRs).[3] By constraining the conformation of a side chain, the cyclopropyl group in this compound serves as a rigid analogue of nicotine, aiding in the mapping of the receptor's topography.[3]

Synthetic Approaches

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and effective strategy involves the reductive amination of a corresponding ketone.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound from cyclopropyl 3-pyridyl ketone.

Step 1: Imine Formation In a round-bottom flask, dissolve cyclopropyl 3-pyridyl ketone in a suitable anhydrous solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, in excess. The reaction is typically stirred at room temperature to facilitate the formation of the corresponding imine.

Step 2: Reduction to the Amine Once the imine formation is deemed complete (monitored by TLC or LC-MS), a reducing agent is added to the reaction mixture. A common choice for this step is sodium borohydride (NaBH₄) due to its selectivity and mild reaction conditions. The reducing agent is added portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Step 3: Work-up and Purification After the reduction is complete, the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and remove water-soluble byproducts. The organic layer is separated, dried over an anhydrous salt like sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Applications

The primary documented biological application of this compound is in the study of nicotinic acetylcholine receptors.[3]

Nicotinic Receptor Ligand

As a rigid analogue of nicotine, this compound and its derivatives have been synthesized to probe the binding pocket of nAChRs.[3] A study by Guandalini et al. (2002) explored a series of (3-pyridyl)cyclopropylmethyl amines and their quaternary ammonium derivatives.[3] Their research indicated that the methiodide derivatives of these compounds exhibited micromolar affinity for the central nicotinic receptor in rat cerebral cortex.[3] This suggests that the spatial arrangement of the nitrogen atoms and the overall molecular shape are critical for receptor binding. The insights gained from such studies can be invaluable for the design of novel nicotinic agonists or antagonists with therapeutic potential for neurological disorders.

Data Summary

| Compound | Isomer | Biological Target | Affinity (Ki) | Reference |

| This compound Methiodide | 3-pyridyl | Central Nicotinic Acetylcholine Receptor | Micromolar range | --INVALID-LINK-- |

| 1-Cyclopropyl-1-(4-pyridyl)methylamine Methiodide | 4-pyridyl | Central Nicotinic Acetylcholine Receptor | Micromolar range | --INVALID-LINK-- |

Logical Relationships and Workflows

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Investigation Pathway

Caption: Logical pathway for investigating biological activity.

Conclusion

This compound stands as a valuable tool in medicinal chemistry, particularly in the field of neuroscience. Its synthesis is achievable through standard chemical transformations, and its rigid structure provides a unique advantage in the study of receptor-ligand interactions. The primary historical significance of this compound is tied to its role in elucidating the binding characteristics of nicotinic acetylcholine receptors. Future research may explore the potential of this scaffold in developing novel therapeutics targeting nAChRs and other biological targets.

References

An In-Depth Technical Guide to Cyclopropyl(pyridin-3-yl)methanamine: A Rigid Nicotine Analogue with Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of cyclopropyl(pyridin-3-yl)methanamine, a compelling molecule in the landscape of medicinal chemistry. We will delve into its chemical identity, synthesis, and its significance as a structural analogue of nicotine, exploring its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Identification: IUPAC Nomenclature and Structure

The compound of interest, 1-Cyclopropyl-1-(3-pyridyl)methylamine, is systematically named cyclopropyl(pyridin-3-yl)methanamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name accurately describes a primary amine where the amino group is attached to a carbon atom that is also bonded to a cyclopropyl ring and a pyridine ring at the 3-position.

Chemical Structure:

Figure 1: 2D Structure of cyclopropyl(pyridin-3-yl)methanamine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1CC1C(C2=CN=CC=C2)N | --INVALID-LINK-- |

| CAS Number | 535925-69-0 | --INVALID-LINK-- |

Synthesis and Manufacturing: The Leuckart-Wallach Reaction

The primary synthetic route to cyclopropyl(pyridin-3-yl)methanamine is through the reductive amination of a ketone precursor, cyclopropyl(pyridin-3-yl)methanone. A robust and well-established method for this transformation is the Leuckart-Wallach reaction, which utilizes ammonium formate as both the aminating and reducing agent.[1][2][3]

This one-pot reaction is valued for its simplicity and efficiency, proceeding through an imine intermediate which is subsequently reduced in situ.[2][3] Modern modifications of this reaction, such as the use of catalysts like Cp*Rh(III) complexes, can allow for milder reaction conditions and higher yields.[4]

Experimental Protocol: Leuckart-Wallach Reductive Amination

The following protocol is a generalized procedure based on the principles of the Leuckart-Wallach reaction and catalytic reductive amination.

Materials:

-

Cyclopropyl(pyridin-3-yl)methanone

-

Ammonium formate

-

Methanol (or another suitable solvent)

-

Catalyst (e.g., [RhCp*Cl₂]₂, optional)[4]

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropyl(pyridin-3-yl)methanone in methanol.

-

Reagent Addition: Add an excess of ammonium formate to the solution. If a catalyst is used, it should be added at this stage.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 50-70°C with a catalyst, or higher for the traditional Leuckart-Wallach reaction) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to hydrolyze any remaining imine and to protonate the amine product.

-

Make the solution basic with sodium hydroxide to deprotonate the amine.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Figure 2: Synthetic workflow for cyclopropyl(pyridin-3-yl)methanamine.

Scientific Rationale and Applications in Drug Development

A Rigid Analogue of Nicotine:

Cyclopropyl(pyridin-3-yl)methanamine is of significant interest to medicinal chemists as it represents a conformationally restricted analogue of nicotine.[5] The flexible ethylamino side chain of nicotine is replaced by a rigid cyclopropylmethylamine moiety. This structural constraint provides valuable insights into the bioactive conformation of ligands at nicotinic acetylcholine receptors (nAChRs).[5][6]

Mechanism of Action and Pharmacological Profile:

Studies have shown that cyclopropyl(pyridin-3-yl)methanamine and its derivatives exhibit affinity for central nicotinic receptors.[5] The binding of these ligands to nAChRs is a key area of investigation. Nicotinic receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.[7][8]

The interaction with nAChRs is thought to be driven by a cation-π interaction between the protonated amine of the ligand and the aromatic side chains of tryptophan or tyrosine residues in the receptor's binding pocket.[7][8] The rigid structure of cyclopropyl(pyridin-3-yl)methanamine can help to elucidate the specific topographical features of the nAChR binding site.[5]

Table 2: Pharmacological Data

| Compound | Receptor Affinity | Potency | Reference |

| Cyclopropyl(pyridin-3-yl)methanamine Methiodide | Central Nicotinic Receptors | Micromolar range | --INVALID-LINK-- |

| (-)-Nicotine | Human Brain Nicotinic Receptors | IC₅₀ = 0.51 nM | --INVALID-LINK-- |

| (+)-Nicotine | Human Brain Nicotinic Receptors | IC₅₀ = 19.9 nM | --INVALID-LINK-- |

Therapeutic Potential:

The development of selective nAChR ligands is a key strategy in the pursuit of novel therapeutics for a range of disorders. The structural features of cyclopropyl(pyridin-3-yl)methanamine make it a valuable scaffold for the design of new drugs targeting:

-

Neurodegenerative Diseases: Modulating nAChR activity has shown promise in preclinical models of Alzheimer's and Parkinson's diseases.

-

Neurological Disorders: The unique structure of similar compounds has been explored for potential treatments of various neurological conditions.[9]

-

Antimicrobial Agents: The pyridinylmethylamine moiety has been incorporated into compounds with potential antimicrobial applications.[9]

Conclusion

Cyclopropyl(pyridin-3-yl)methanamine is a synthetically accessible and pharmacologically relevant molecule. Its rigid structure provides a valuable tool for probing the binding sites of nicotinic acetylcholine receptors. Further investigation into the structure-activity relationships of its derivatives holds significant promise for the development of novel and selective therapeutics for a variety of central nervous system disorders and potentially infectious diseases. The synthetic accessibility via the Leuckart-Wallach reaction and its modifications makes this compound an attractive starting point for medicinal chemistry campaigns.

References

- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. osti.gov [osti.gov]

- 8. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine [smolecule.com]

An In-Depth Technical Guide to the Potential Biological Targets of 1-Cyclopropyl-1-(3-pyridyl)methylamine

Abstract

1-Cyclopropyl-1-(3-pyridyl)methylamine is a synthetic compound featuring a unique combination of a pyridine ring, a cyclopropyl group, and a methylamine moiety. This distinct architecture suggests a rich and varied pharmacology with the potential to interact with multiple biological targets. While direct, comprehensive studies on this specific molecule are not extensively documented, analysis of its structural components and the biological activities of analogous compounds provides a strong basis for predicting its primary and secondary pharmacological targets. This guide synthesizes the available evidence to propose a prioritized list of potential biological targets, outlines the mechanistic rationale for these interactions, and provides detailed experimental protocols for their validation. We will explore its potential as a modulator of nicotinic acetylcholine receptors, an inhibitor of quinone-dependent enzymes, and a scaffold for developing antagonists for other critical receptor systems.

Introduction: The Structural Rationale for Target Exploration

The chemical structure of this compound is a composite of pharmacophores known to interact with key biological systems. The 3-pyridylmethylamine core is a recognized bioisostere for various neurotransmitters and receptor ligands, while the cyclopropyl group introduces conformational rigidity and metabolic stability, often enhancing binding affinity and modulating electronic properties. This combination makes it a compelling candidate for investigation in neuroscience, enzymology, and broader drug discovery contexts. Research into structurally related molecules indicates that this scaffold can be adapted to target a range of proteins, from ion channels to enzymes and G-protein coupled receptors[1][2][3]. This guide will focus on the most probable direct targets of the unmodified parent compound.

Primary Putative Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most direct line of evidence points towards the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). The pyridylmethylamine structure mimics the core of nicotine, suggesting it could function as a ligand at these ion channels.

Mechanistic Hypothesis: A Rigid Nicotine Analogue

A study focused on a series of (pyridyl)cyclopropylmethyl amines, including structures closely related to the topic compound, identified them as rigid analogues of nicotine[4]. These compounds were evaluated for their binding affinity to central nAChRs in rat cerebral cortex. While the parent amines showed weaker affinity, their quaternary ammonium derivatives (methiodides) displayed binding in the micromolar range[4]. This suggests that the fundamental scaffold is recognized by the nicotinic receptor binding site. The primary amine of this compound would be protonated at physiological pH, presenting a positive charge that could interact with the aromatic and anionic residues in the nAChR ligand-binding domain, analogous to the quaternary amine of acetylcholine.

The cyclopropyl group constrains the molecule's conformation, which can provide valuable insights into the topography of the nAChR binding pocket[4][5]. Depending on the specific nAChR subtype (e.g., α4β2, α7), this constrained conformation may lead to selective agonist, partial agonist, or antagonist activity.

Proposed Experimental Validation Workflow

To definitively characterize the interaction with nAChRs, a tiered approach is recommended. The following workflow outlines the necessary experiments to determine affinity, functional activity, and subtype selectivity.

Caption: Workflow for nAChR Target Validation.

Detailed Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype (e.g., human α4β2).

Materials:

-

Membrane preparations from cells stably expressing the target nAChR subtype.

-

Radioligand: [³H]Epibatidine (a high-affinity nAChR agonist).

-

Non-specific binding control: Nicotine (100 µM).

-

Test compound: this compound, stock solution in DMSO.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates (GF/C filters).

-

Scintillation cocktail and microplate scintillation counter.

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM down to 1 pM.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer.

-

Non-Specific Binding: 100 µM Nicotine.

-

Test Compound: Each concentration from the serial dilution.

-

-

Add Radioligand: Add [³H]Epibatidine to all wells at a final concentration equal to its Kd for the receptor (e.g., ~50 pM).

-

Add Membranes: Add the membrane preparation to all wells (e.g., 10-20 µg protein per well). The final assay volume is typically 200 µL.

-

Incubation: Incubate the plate for 2-4 hours at room temperature with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding CPM) - (Non-Specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Putative Target: Quinoprotein Dehydrogenases

The cyclopropylamine moiety is a known reactive group that can act as a mechanism-based inhibitor for certain enzymes.

Mechanistic Hypothesis: Irreversible Enzyme Inhibition

Research has shown that cyclopropylamine itself is a mechanism-based inhibitor of the quinoprotein methylamine dehydrogenase from Paracoccus denitrificans[6]. This enzyme utilizes a tryptophan tryptophylquinone (TTQ) cofactor. The proposed mechanism involves the oxidation of the cyclopropylamine by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation. Specifically, it was observed to cause cross-linking of the enzyme's subunits[6].

While this was observed in a bacterial enzyme, mammalian enzymes also utilize quinone cofactors (e.g., copper amine oxidases with a topaquinone (TPQ) cofactor). It is plausible that this compound could be processed by such enzymes, leading to mechanism-based inhibition. This represents a potential target class that could lead to long-lasting pharmacological effects.

Proposed Experimental Validation Workflow

Validating this hypothesis requires demonstrating time-dependent, irreversible inhibition of a candidate quinone-containing enzyme.

Caption: Workflow for Enzyme Inhibition Validation.

Tertiary Putative Targets: Monoamine Transporters and GPCRs

The broader chemical space around this compound provides clues to other potential, lower-affinity interactions.

-

Monoamine Transporters: Derivatives such as [4-(Phenoxy)pyridin-3-yl]methylamines have been identified as selective noradrenaline reuptake inhibitors (NRIs)[7]. The core pyridyl-methylamine structure is a common feature in transporter ligands. It is therefore worthwhile to screen the compound for activity at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

-

Corticotropin-Releasing Factor 1 (CRF1) Receptor: While more complex derivatives have been developed as potent CRF1 antagonists, the cyclopropyl-amine scaffold is a recurring motif in these series[8][9]. This suggests the parent compound might have a weak, but potentially measurable, affinity for the CRF1 receptor.

-

TGF-β and c-Met Kinases: The cyclopropyl-pyridine scaffold has been incorporated into potent inhibitors of TGF-β type I receptor (ALK5) and c-Met kinase[2][3]. Direct inhibition by the simpler this compound is less likely but cannot be entirely ruled out without screening.

Summary of Potential Targets and Data

The following table summarizes the hypothesized targets, the rationale, and the key validation experiments.

| Potential Target Class | Specific Example(s) | Rationale for Interaction | Key Validation Experiments | Reference(s) |

| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs) | Rigid structural analogue of nicotine. | Radioligand Binding, Electrophysiology | [4],[5] |

| Quinone-Dependent Enzymes | Copper Amine Oxidases, Methylamine Dehydrogenase | Cyclopropylamine is a known mechanism-based inhibitor. | Time-Dependent Inhibition Assays, Mass Spectrometry | [6] |

| Monoamine Transporters | NET, SERT, DAT | Shared scaffold with known selective NRIs. | Radioligand Uptake/Binding Assays | [7] |

| G-Protein Coupled Receptors | CRF1 Receptor | Core fragment present in known CRF1 antagonists. | Radioligand Binding, cAMP Assays | [8],[9] |

Conclusion and Future Directions

This compound presents a compelling profile for pharmacological investigation. The strongest evidence points towards nicotinic acetylcholine receptors as a primary target class, where it likely acts as a competitive ligand. Its cyclopropylamine moiety also flags it as a potential mechanism-based inhibitor of quinone-dependent enzymes . Secondary screening against monoamine transporters and other receptors like CRF1 is warranted based on the activities of more complex analogues.

The experimental workflows detailed in this guide provide a clear and robust path for elucidating the complete biological target profile of this compound. A comprehensive understanding of its polypharmacology is essential for any future development efforts, whether as a tool compound for probing receptor function or as a starting point for a new drug discovery program.

References

- 1. Buy [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine [smolecule.com]

- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors [mdpi.com]

- 4. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic r… [ouci.dntb.gov.ua]

- 6. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclopropyl-1-(3-pyridyl)methylamine: Synthesis, Biological Evaluation, and Future Directions

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can effectively modulate challenging biological targets is paramount. Among the privileged structures that have garnered significant attention is the cyclopropyl-pyridyl-methylamine moiety. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the hydrogen bonding capabilities and aromatic interactions of the pyridyl ring, make this scaffold a compelling starting point for the design of new therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a representative of this class, 1-Cyclopropyl-1-(3-pyridyl)methylamine, with a focus on its synthesis, potential biological targets, and the experimental workflows required for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical matter for neurological and related disorders.

Chemical Properties and Synthesis

This compound is a small molecule with the chemical formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol . Its structure features a chiral center at the carbon atom connecting the cyclopropyl and pyridyl rings to the amine group.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 535925-69-0 |

| Canonical SMILES | C1CC1C(C2=CN=CC=C2)N |

Synthesis of (Pyridyl)cyclopropylmethyl Amines:

The synthesis of (pyridyl)cyclopropylmethyl amines can be achieved through several synthetic routes. A common approach involves the reductive amination of a corresponding ketone. A plausible synthetic scheme for this compound is outlined below, based on established methodologies for similar compounds.[1]

Caption: Plausible synthetic route to this compound.

Detailed Synthetic Protocol:

This protocol is a representative example based on the synthesis of analogous compounds and may require optimization.

Step 1: Imine Formation

-

To a solution of 3-acetylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) is added a source of ammonia (e.g., ammonium acetate, 2-5 eq).

-

Titanium(IV) isopropoxide (1.2 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours, and the formation of the imine intermediate is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Step 2: Reduction to the Amine

-

Upon completion of the imine formation, the reaction mixture is cooled to 0 °C.

-

Sodium borohydride (1.5 eq) is added portion-wise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Context and Potential Therapeutic Applications

The structural motif of a cyclopropyl ring attached to a pyridyl moiety is present in a number of biologically active compounds. Research into (pyridyl)cyclopropylmethyl amines has primarily focused on their potential as ligands for nicotinic acetylcholine receptors (nAChRs).[1]

Nicotinic Acetylcholine Receptors (nAChRs) as a Therapeutic Target:

nAChRs are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They play a crucial role in a variety of physiological processes, including cognitive function, reward, and motor control. Dysfunction of nAChRs has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3] This makes them an attractive target for therapeutic intervention.

Potential of this compound as a nAChR Ligand:

A study by Guandalini et al. (2002) investigated a series of 3- and 4-(pyridyl)cyclopropylmethyl amines as rigid analogues of nicotine.[1] Their findings indicated that while the primary and secondary amines themselves had low affinity for the nAChR, their corresponding quaternary ammonium derivatives (methiodides) exhibited affinity in the micromolar range.[1] This suggests that this compound could serve as a valuable scaffold for the development of more potent nAChR ligands through further chemical modification.

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives as nAChR ligands, a series of in vitro assays are required.

1. Radioligand Binding Assay for nAChR Affinity:

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand. [3H]-Epibatidine is a high-affinity radioligand commonly used for nAChRs.[4]

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).

-

[3H]-Epibatidine.

-

Test compound (this compound).

-

Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

In a 96-well plate, add the membrane preparation, [3H]-Epibatidine (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

2. In Vitro Functional Assay for nAChR Activity (FLIPR Assay):

This cell-based assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium concentration using a fluorescent dye.[5]

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound.

-

Known nAChR agonist (e.g., nicotine) and antagonist (e.g., mecamylamine).

-

A fluorescence imaging plate reader (FLIPR).

Protocol:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare a plate with the test compound at various concentrations.

-

To determine agonist activity, add the test compound to the cells and measure the change in fluorescence over time using the FLIPR.

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

-

Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Pharmacokinetic Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound are critical for its potential as a therapeutic agent. For cyclopropyl-pyridyl compounds, several factors can influence their ADME profile.

Metabolic Stability:

The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance.[6] The metabolic stability of this compound should be assessed in vitro using liver microsomes or hepatocytes.[7][8][9]

In Vitro Metabolic Stability Assay Protocol:

-

Incubate the test compound at a known concentration with liver microsomes (human, rat, or mouse) in the presence of NADPH.

-

Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Future Directions and Conclusion

This compound represents a valuable chemical scaffold with potential for the development of novel therapeutics targeting nicotinic acetylcholine receptors. The existing literature suggests that while the primary amine itself may have modest affinity, its derivatives hold promise as nAChR ligands.[1]

Future research in this area should focus on:

-

Synthesis and evaluation of a focused library of derivatives: Modifications to the amine, cyclopropyl, and pyridyl moieties could lead to significant improvements in potency and selectivity for different nAChR subtypes.

-

Chiral separation and evaluation of enantiomers: As the compound is chiral, the individual enantiomers should be synthesized or separated and their biological activity evaluated independently.

-

In-depth pharmacological characterization: Promising compounds should be further characterized to determine their mode of action (full agonist, partial agonist, antagonist, or allosteric modulator).

-

Comprehensive pharmacokinetic profiling: Lead compounds will require thorough ADME studies to assess their drug-like properties.

References

- 1. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes & Protocols: Characterization of 1-Cyclopropyl-1-(3-pyridyl)methylamine in Enzyme Inhibition Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-Cyclopropyl-1-(3-pyridyl)methylamine in enzyme inhibition assays. The cyclopropylamine moiety is a recognized pharmacophore present in several clinically important enzyme inhibitors.[1][2] Its unique structural and electronic properties can impart high potency, metabolic stability, and novel mechanisms of action.[2][3] This guide details the necessary steps for characterizing the inhibitory potential of this compound, from initial screening and potency determination (IC50) to elucidating its mechanism of action (MOA). The protocols herein are designed to be adaptable to a wide range of enzyme targets and assay formats, ensuring robust and reproducible results.

Scientific Background: The Importance of Enzyme Inhibition

Enzymes are biological catalysts essential for virtually all processes in living organisms. The dysregulation of enzyme activity is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases. Consequently, molecules that can selectively modulate enzyme activity, known as inhibitors, are a cornerstone of modern pharmacology.[4][5]

The study of enzyme inhibition provides critical insights for drug discovery:

-

Potency (IC50/Ki): Quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.[6]

-

Mechanism of Action (MOA): Describes how the inhibitor interacts with the enzyme. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition, each with distinct therapeutic implications.[5][7][8]

-

Selectivity: Assesses the inhibitor's activity against a panel of related and unrelated enzymes to predict potential off-target effects.

Understanding these parameters is crucial for optimizing lead compounds and advancing them through the drug development pipeline.[8]

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-1-(pyridin-3-yl)methanamine | N/A |

| CAS Number | 535925-69-0 | [] |

| Molecular Formula | C9H12N2 | [] |

| Molecular Weight | 148.20 g/mol | [] |

| Structure |  | N/A |

Rationale for Investigation: The this compound scaffold contains two key features relevant to enzyme inhibition:

-

Cyclopropylamine Moiety: This strained ring system is a "mechanism-based inactivator" for several flavin-dependent enzymes, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[1][10] The high degree of s-character in the C-C bonds allows it to participate in covalent bond formation with enzyme cofactors or active site residues, often leading to irreversible inhibition.[1][3]

-

Pyridine Ring: The pyridine group can act as a hydrogen bond acceptor and participate in π-stacking interactions within an enzyme's active site, contributing to binding affinity and selectivity.[11][12]

Given these structural alerts, this compound is a prime candidate for screening against various enzyme classes, particularly oxidoreductases (e.g., MAOs, LSD1) and other enzymes where a reactive nucleophile or specific heterocyclic interactions are important for inhibition.

Assay Development and Optimization

A robust and reproducible enzyme assay is the foundation of any inhibition study. Careful optimization is required before screening compounds.

Choosing an Assay Format

The choice of assay technology depends on the enzyme, the substrate, and available instrumentation.

| Assay Type | Principle | Advantages | Disadvantages |

| Absorbance | Measures change in light absorption by a substrate or product. | Simple, widely available equipment. | Lower sensitivity, potential for compound interference. |

| Fluorescence | Measures change in fluorescence of a substrate or product. | High sensitivity, wide dynamic range. | Compound autofluorescence can interfere. |

| Luminescence | Measures light produced by the enzymatic reaction (e.g., ATP-dependent kinases). | Highest sensitivity, low background. | Requires specific substrates, may be more expensive. |

Key Optimization Parameters

Before performing inhibition assays, the following enzymatic reaction conditions must be established to ensure you are measuring the initial reaction velocity (V₀) under linear conditions.[13]

-

Enzyme Concentration: Titrate the enzyme to find a concentration that yields a robust signal well above the background within the desired reaction time.

-

Substrate Concentration: Determine the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[14][15] For initial screens and competitive inhibitor studies, using a substrate concentration at or below the Km is recommended to maximize sensitivity.[8]

-

Linearity of Reaction: Confirm that the reaction rate is linear with respect to both time and enzyme concentration. This ensures the measurements are taken during the initial velocity phase of the reaction.[13]

Experimental Protocols

Note: These are generalized protocols. Specific concentrations, volumes, and incubation times must be optimized for the enzyme system under investigation.

Protocol 1: IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

Assay Buffer (optimized for pH, ionic strength)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

DMSO (vehicle control)

-

Microplates (e.g., clear for absorbance, black for fluorescence, white for luminescence)[16]

-

Microplate reader

Workflow Diagram:

Caption: Workflow for IC50 determination.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound. A common approach is an 11-point, 3-fold serial dilution starting from 100 µM.[17] Also prepare solutions for the positive control and a DMSO-only vehicle control.

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of each compound dilution, positive control, and DMSO to the appropriate wells of a microplate.

-

100% Activity Control (Negative Control): Wells containing enzyme and substrate with only DMSO (vehicle).

-

0% Activity Control (Background): Wells containing buffer and substrate, but no enzyme.

-

-

Enzyme Addition: Add the optimized concentration of enzyme in assay buffer to all wells except the 0% activity control. Allow for a pre-incubation period (e.g., 15-30 minutes) if desired, to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (at its Km concentration) to all wells to start the reaction.

-

Incubation & Measurement: Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range. Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.[16]

-

Data Analysis: a. Subtract the average of the 0% activity control (background) from all other wells. b. Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle)) c. Plot % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[6][18]

Protocol 2: Mechanism of Action (MOA) Studies

This protocol helps determine if the inhibition is competitive, non-competitive, or uncompetitive by measuring the IC50 at various substrate concentrations.[8]

Procedure:

-

Follow the IC50 determination protocol (4.1) but repeat the entire experiment at multiple fixed concentrations of the substrate. A good range is typically 0.5x, 1x, 2x, 5x, and 10x the substrate's Km value.

-

Data Analysis & Interpretation:

-

Determine the IC50 value for this compound at each substrate concentration.

-

Analyze the change in IC50 as a function of substrate concentration:

-

Competitive Inhibition: The IC50 value will increase linearly with increasing substrate concentration. The inhibitor competes with the substrate for the active site.[5][7]

-

Non-competitive Inhibition: The IC50 value will remain unchanged regardless of the substrate concentration. The inhibitor binds to an allosteric site.[5][7]

-

Uncompetitive Inhibition: The IC50 value will decrease with increasing substrate concentration. The inhibitor binds only to the enzyme-substrate (ES) complex.[5][7]

-

-

Diagram of Inhibition Mechanisms:

Caption: Reversible enzyme inhibition mechanisms.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Well-to-Well Variability | Inconsistent pipetting; Improper mixing of reagents; Edge effects in the microplate. | Use calibrated pipettes; Prepare a master mix for reagents; Avoid using outer wells or fill them with buffer to maintain humidity.[13][16] |

| No or Weak Signal | Reagent omission or degradation; Incorrect plate reader settings; Enzyme inactive. | Double-check protocol steps; Verify wavelength/filter settings; Use fresh reagents and test enzyme activity independently.[19] |

| High Background Signal | Substrate instability; Contaminated buffers; Compound autofluorescence. | Run controls without enzyme to check for substrate degradation; Use fresh, filtered buffers; Measure compound signal in the absence of enzyme/substrate.[19][20] |

| Incomplete Dose-Response Curve | Inhibitor concentration range is too high or too low; Compound insolubility at high concentrations. | Test a wider range of concentrations (e.g., using 10-fold dilutions initially); Check compound solubility in assay buffer; Ensure DMSO concentration is low (typically <1%).[17][21] |

Conclusion

This application note provides a robust framework for the characterization of this compound as a potential enzyme inhibitor. By following these optimized protocols for IC50 determination and mechanism of action studies, researchers can generate high-quality, reproducible data. This information is critical for understanding the compound's biological activity and guiding further efforts in the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. clyte.tech [clyte.tech]

- 7. fiveable.me [fiveable.me]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 15. biochem.du.ac.in [biochem.du.ac.in]

- 16. docs.abcam.com [docs.abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ELISA Troubleshooting Guide [sigmaaldrich.com]

- 20. assaygenie.com [assaygenie.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Laboratory Synthesis of 1-Cyclopropyl-1-(3-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 1-Cyclopropyl-1-(3-pyridyl)methylamine, a valuable building block in medicinal chemistry. The primary protocol detailed herein is centered on the reductive amination of cyclopropyl 3-pyridyl ketone, a robust and scalable method for the preparation of the target primary amine. An alternative synthetic strategy involving a Grignard reaction is also discussed. This guide includes a step-by-step experimental procedure, a discussion of the underlying chemical principles, safety precautions, and a list of necessary reagents and equipment.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The unique combination of the cyclopropyl and 3-pyridyl moieties imparts specific conformational constraints and electronic properties that are of interest in drug design. The cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability and binding affinity, while the pyridine ring provides a key site for hydrogen bonding and other molecular interactions.

The synthesis of this amine is therefore of significant interest to researchers in drug discovery and development. The protocol outlined below provides a reliable method for the preparation of this compound in a laboratory setting.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is the reductive amination of cyclopropyl 3-pyridyl ketone. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and broad applicability.[1][2] The reaction proceeds via the initial formation of an imine from the ketone and an amine source (in this case, ammonia), followed by the reduction of the imine to the corresponding amine.

The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, followed by dehydration to form the imine intermediate. A reducing agent, such as sodium borohydride, then selectively reduces the carbon-nitrogen double bond of the imine to yield the desired primary amine. The choice of a milder reducing agent like sodium cyanoborohydride can be advantageous as it will not readily reduce the starting ketone, allowing for a one-pot procedure.